2-Chloro-3-methylbenzonitrile
Overview
Description
2-Chloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where a chlorine atom and a methyl group are substituted at the 2nd and 3rd positions of the benzene ring, respectively. This compound is widely used in scientific research and the pharmaceutical industry due to its versatile properties.
Scientific Research Applications
2-Chloro-3-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Mode of Action
. These functional groups could potentially interact with various biological targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methylbenzonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, chlorobenzene compounds have been found in the surface sediment of the Maowei Sea, Guangxi, China, indicating that these compounds can persist in the environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-methylbenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s biochemical activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbenzonitrile can be synthesized through various methods. One common method involves the Sandmeyer reaction, where chlorobenzene is converted to other aryl halides. This reaction involves the replacement of the chlorine atom with other halogens using diazonium salts and other reagents . Another method includes the halogenation of toluene, where the hydrogen atoms on the benzene ring are replaced by halogen atoms in the presence of a catalyst or under UV light .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium or potassium cyanide in ethanol, where the halogen is replaced by a -CN group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with cyanide results in the formation of benzonitrile derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzonitrile
- 3-Chloro-2-fluorobenzonitrile
- 2-Chloro-6-fluorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 1-Bromo-2-chloro-3-methylbenzene
- 1,2-Dichloro-3-methylbenzene
Uniqueness
2-Chloro-3-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUDDGPJRWBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561303 | |
Record name | 2-Chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15013-71-5 | |
Record name | 2-Chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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